molecular formula C12H18N2O B019375 HET0016 CAS No. 339068-25-6

HET0016

Katalognummer: B019375
CAS-Nummer: 339068-25-6
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: LYNOGBKNFIHKLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diese Verbindung hat aufgrund ihrer Fähigkeit, die Angiogenese und das Tumorwachstum zu hemmen, große Aufmerksamkeit auf sich gezogen und ist somit ein wertvolles Werkzeug in der Krebsforschung .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: HET0016 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung von Formamidinderivaten beinhalten. Die Synthese beinhaltet typischerweise die Reaktion von 4-Butyl-2-methylphenylamin mit Formamid unter kontrollierten Bedingungen, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden: Während spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, wird die Verbindung im Allgemeinen in Forschungslabors für wissenschaftliche Studien hergestellt. Die Synthese beinhaltet Standardtechniken der organischen Chemie, einschließlich Reinigungsschritten wie Umkristallisation und Chromatographie, um eine hohe Reinheit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

HET0016 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive Hemmung der Cytochrom-P450-Enzyme, die für die Synthese von 20-Hydroxyeicosatetraensäure verantwortlich sind. Diese Hemmung stört die Produktion dieses Metaboliten, der bekanntermaßen als sekundärer Botenstoff bei der Angiogenese und anderen biologischen Prozessen wirkt. Durch die Reduzierung der Konzentration von 20-Hydroxyeicosatetraensäure hemmt this compound effektiv die Angiogenese und das Tumorwachstum .

Wirkmechanismus

Target of Action

HET0016, also known as N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide or N-hydroxy-N’-(4-butyl-2-methylphenyl)formamidine, is a potent and selective inhibitor of the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) acting via inhibition of CYP4A . The primary targets of this compound are the enzymes of the CYP4A and CYP4F families .

Mode of Action

This compound selectively inhibits the synthesis of 20-HETE by interacting with its targets, the CYP4A and CYP4F enzymes . This interaction results in the inhibition of angiogenesis and tumor growth .

Biochemical Pathways

The arachidonic acid pathway metabolite 20-HETE contributes to ischemia/reperfusion brain injury . Inhibition of 20-HETE formation by this compound can protect the brain from global ischemia . It has also been shown to inhibit the p38 MAPK signaling pathway .

Pharmacokinetics

This compound has a hydrophobic nature, which limits its full potential . An improved intravenous formulation of this compound with hpßcd has been generated to facilitate its application . This formulation demonstrated good biosafety and could pass through the blood-brain barrier .

Result of Action

This compound has been shown to inhibit angiogenesis and tumor growth . It can also protect the immature brain from traumatic brain injury (TBI) . In comparison with this compound, the prodrug-loaded liposomes better inhibited inflammation and improved neuronal degeneration, which further led to lesion volume reduction, upgraded behavioral task performance, and ameliorated the degree of TBI impairment .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of reactive oxygen species can facilitate the application of this compound in protection from TBI . The prodrug-loaded liposomes designed for this compound are responsive to reactive oxygen species .

Biochemische Analyse

Biochemical Properties

N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide inhibits the formation of 20-HETE, a major biologically active cytochrome P450 metabolite of arachidonic acid in the kidney and liver . It has been shown to selectively inhibit CYP4A and 4F isoforms . The IC50 values for inhibition of CYP4A1, CYP4A2, and CYP4A3-catalyzed 20-HETE synthesis are 17.7 nM, 12.1 nM, and 20.6 nM respectively .

Cellular Effects

N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide has been reported to decrease tumor growth and lung metastasis in animal models . It has also been shown to reduce migration and invasion of tumor cells and levels of metalloproteinases in the lungs of animals treated with it . In vitro, it has been found to decrease the proliferation of U251 glioma cells .

Molecular Mechanism

The molecular mechanism of N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide involves the inhibition of 20-HETE synthesis. After cerebral ischemia, calpain activates and hydrolyzes eIF4G, which can significantly inhibit intracellular protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide has been shown to have long-term effects on cellular function. For example, it has been reported to attenuate neuroinflammation and improve neurological deficit in a rat model of juvenile traumatic brain injury .

Dosage Effects in Animal Models

In animal models, the effects of N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide vary with different dosages. For instance, in a study where male rats underwent controlled cortical impact followed by intravenous injection with N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide (1 mg/kg, 2 h post-injury, once/day for 3 days), it was found that the compound has good biosafety and can pass through the blood-brain barrier .

Metabolic Pathways

N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide is involved in the arachidonic acid pathway . It inhibits the formation of 20-HETE, a metabolite of arachidonic acid, which is known to contribute to ischemia/reperfusion brain injury .

Transport and Distribution

N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide can be transported and distributed within cells and tissues. It has been shown to pass through the blood-brain barrier .

Subcellular Localization

Given its role in inhibiting the formation of 20-HETE, it is likely that it interacts with cytochrome P450 enzymes, which are typically located in the endoplasmic reticulum and mitochondria of cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: HET0016 is synthesized through a series of chemical reactions involving the formation of formamidine derivatives. The synthesis typically involves the reaction of 4-butyl-2-methylphenylamine with formamide under controlled conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for scientific studies. The synthesis involves standard organic chemistry techniques, including purification steps such as recrystallization and chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Reaktionstypen: HET0016 unterliegt hauptsächlich Hemmungsreaktionen, bei denen es selektiv die Cytochrom-P450-Enzyme hemmt, die für die Synthese von 20-Hydroxyeicosatetraensäure verantwortlich sind. Diese Hemmung ist nicht kompetitiv und irreversibel .

Häufige Reagenzien und Bedingungen: Die Hemmungsreaktionen mit this compound finden typischerweise in Gegenwart von Cytochrom-P450-Enzymen wie CYP4A1, CYP4A2 und CYP4A3 statt. Die Reaktionen werden unter physiologischen Bedingungen durchgeführt, oft in vitro oder in vivo, um die Auswirkungen der Verbindung auf die Enzymaktivität zu untersuchen .

Hauptprodukte, die gebildet werden: Das primäre Ergebnis von Reaktionen mit this compound ist die Hemmung der Synthese von 20-Hydroxyeicosatetraensäure. Dies führt zu einer Verringerung der Konzentration dieses Metaboliten, was wiederum verschiedene biologische Prozesse wie Angiogenese und Tumorwachstum beeinflusst .

Biologische Aktivität

HET0016, chemically known as N-Hydroxy-N′-(4-butyl-2-methylphenyl) formamidine, is a selective inhibitor of the enzyme responsible for synthesizing 20-hydroxyeicosatetraenoic acid (20-HETE). This compound has garnered attention in pharmacological research due to its significant biological activity and potential therapeutic applications, particularly in cardiovascular and neurological disorders.

This compound primarily inhibits the cytochrome P450 (CYP) enzymes, specifically CYP4A and CYP4F, which catalyze the conversion of arachidonic acid (AA) into 20-HETE. The inhibition of 20-HETE synthesis is crucial as this eicosanoid plays a role in various physiological processes, including vascular tone regulation and renal function. This compound has shown selectivity in inhibiting 20-HETE production while having minimal effects on other CYP enzymes involved in drug metabolism, making it a valuable tool for studying the biological roles of 20-HETE without confounding effects from other pathways.

Inhibition Potency

The inhibitory potency of this compound has been quantified through various studies:

  • IC50 Values :
    • For inhibition of 20-HETE formation in rat renal microsomes: 35.2 nM
    • For inhibition of EET formation: 2800 nM
    • For human CYP2C9, CYP2D6, and CYP3A4 activities: 3.3 μM , 83.9 μM , and 71.0 μM , respectively .

These values indicate that this compound is a potent inhibitor of 20-HETE synthesis, with much higher concentrations required to affect other CYP activities.

Cardiovascular Implications

Research has indicated that this compound can modulate vascular functions by inhibiting 20-HETE, which is known to contribute to vasoconstriction and hypertension. In models of hypertension, administration of this compound has been associated with improved renal function and reduced blood pressure .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound in traumatic brain injury (TBI) models. The compound has been shown to reduce neuroinflammatory responses by inhibiting microglial activation, leading to better histological and functional outcomes post-injury .

Case Studies

  • Traumatic Brain Injury : In a study involving rats subjected to TBI, treatment with this compound resulted in decreased lesion volumes and improved cerebral blood flow compared to control groups. This suggests that the inhibition of 20-HETE may mitigate secondary injury mechanisms following TBI .
  • Hypertension Models : In spontaneously hypertensive rats (SHR), this compound administration led to significant reductions in both systolic and diastolic blood pressure. The improvement in renal function was attributed to decreased vascular resistance mediated by reduced levels of 20-HETE .

Research Findings Summary Table

Study FocusFindingsReference
Inhibition PotencyIC50 for 20-HETE formation: 35.2 nM; EET formation: 2800 nM
Cardiovascular EffectsReduced blood pressure and improved renal function in SHR
Neuroprotective EffectsDecreased lesion volume and improved outcomes post-TBI
SelectivityMinimal impact on CYP2C9, CYP2D6, CYP3A4 at therapeutic concentrations

Eigenschaften

IUPAC Name

N'-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-4-5-11-6-7-12(10(2)8-11)13-9-14-15/h6-9,15H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNOGBKNFIHKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N=CNO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369449
Record name N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339068-25-6
Record name N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339068256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HET0016
Reactant of Route 2
Reactant of Route 2
HET0016
Reactant of Route 3
Reactant of Route 3
HET0016
Reactant of Route 4
HET0016
Reactant of Route 5
Reactant of Route 5
HET0016
Reactant of Route 6
Reactant of Route 6
HET0016
Customer
Q & A

Q1: What is the primary target of HET0016?

A1: this compound is a potent and selective inhibitor of the CYP4A enzyme family. [, , , ]

Q2: How does this compound interact with CYP4A enzymes?

A2: this compound acts as a noncompetitive, irreversible inhibitor of CYP4A enzymes. [, , ] This means that it binds to the enzyme at a site other than the active site, preventing the enzyme from functioning properly.

Q3: What are the downstream effects of CYP4A inhibition by this compound?

A3: Inhibition of CYP4A enzymes by this compound primarily leads to a decrease in the synthesis of 20-HETE, a potent vasoconstrictor. [, , , , ] This reduction in 20-HETE levels has been linked to a variety of effects, including:

  • Reduced tumor growth: By inhibiting 20-HETE, this compound can suppress tumor growth in models of glioma, gliosarcoma, and breast cancer. [, , , , , , ]
  • Improved outcomes after stroke and TBI: this compound has shown promise in reducing brain damage and improving functional outcomes after stroke and traumatic brain injury (TBI), potentially by reducing vasoconstriction and inflammation. [, , , , , ]
  • Blood pressure regulation: this compound can influence blood pressure, although its effects seem to be context-dependent. For instance, it can prevent or reverse hypertension in certain models, while promoting salt-sensitive hypertension in others. [, , , , ]
  • Neuroprotection: In models of neurodegenerative diseases like multiple sclerosis, this compound has shown potential to improve myelin sheath regeneration. []

Q4: Does this compound affect angiogenesis?

A4: While this compound can inhibit angiogenesis in some contexts, research suggests it does not completely halt this process. For example, this compound did not inhibit angiogenesis in a mouse model of intracerebral hemorrhage. []

Q5: How does this compound interact with other signaling pathways in the body?

A5: Research indicates that this compound can influence various signaling pathways:

  • MAPK Pathway: this compound has been shown to reduce the phosphorylation of p42/p44 MAPK and SAPK/JNK, suggesting interference with growth signaling pathways. [, ]
  • ERK1/2 Pathway: Evidence suggests this compound may exert protective effects against myocardial ischemia/reperfusion injury through its interaction with the ERK1/2 pathway. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C12H18N2O, and its molecular weight is 206.28 g/mol.

Q7: Are there any specific material compatibility or stability concerns with this compound?

A7: this compound exhibits limited aqueous solubility, which can hinder its in vivo administration. [, ]

Q8: How has this solubility issue been addressed in research?

A8: Researchers have explored the use of 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) to formulate a water-soluble version of this compound, enhancing its suitability for in vivo applications. [, ]

Q9: What are the key considerations for the formulation of this compound?

A10: The formulation of this compound requires careful consideration due to its limited aqueous solubility. Strategies like complexation with cyclodextrins can enhance its solubility and bioavailability. [, ]

Q10: What analytical methods are commonly employed for the characterization and quantification of this compound?

A10: Common analytical techniques used to study this compound include:

    Q11: What preclinical models have been used to investigate the efficacy of this compound?

    A11: The efficacy of this compound has been explored in various preclinical models:

    • Rodent models of stroke and TBI: These models have shown the potential of this compound in reducing brain damage and improving functional outcomes. [, , , ]
    • Tumor models: this compound has demonstrated efficacy in reducing tumor growth in models of glioma, gliosarcoma, and breast cancer. [, , , , , , ]
    • Hypertension models: Studies using models of hypertension have provided insights into the complex role of this compound in blood pressure regulation. [, , , , ]

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.